N-[2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-S-(phenylmethyl)-D-cysteine N-[2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-S-(phenylmethyl)-D-cysteine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13348257
InChI: InChI=1S/C22H21NO6S/c1-14-9-21(25)29-19-10-16(7-8-17(14)19)28-11-20(24)23-18(22(26)27)13-30-12-15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3,(H,23,24)(H,26,27)/t18-/m1/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CSCC3=CC=CC=C3)C(=O)O
Molecular Formula: C22H21NO6S
Molecular Weight: 427.5 g/mol

N-[2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-S-(phenylmethyl)-D-cysteine

CAS No.:

Cat. No.: VC13348257

Molecular Formula: C22H21NO6S

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-S-(phenylmethyl)-D-cysteine -

Specification

Molecular Formula C22H21NO6S
Molecular Weight 427.5 g/mol
IUPAC Name (2S)-3-benzylsulfanyl-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid
Standard InChI InChI=1S/C22H21NO6S/c1-14-9-21(25)29-19-10-16(7-8-17(14)19)28-11-20(24)23-18(22(26)27)13-30-12-15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3,(H,23,24)(H,26,27)/t18-/m1/s1
Standard InChI Key NORKNFDIRMALMQ-GOSISDBHSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@H](CSCC3=CC=CC=C3)C(=O)O
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CSCC3=CC=CC=C3)C(=O)O
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CSCC3=CC=CC=C3)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Coumarin Framework

The 4-methyl-2-oxo-2H-1-benzopyran-7-yl group forms the compound’s coumarin backbone. Coumarins are bicyclic lactones with a benzopyrone structure, where substitutions at positions 4 and 7 are common in bioactive derivatives . The 4-methyl group enhances lipophilicity, while the 2-oxo lactone ring is critical for π-π stacking interactions with biological targets .

Oxyacetyl Linker

The 7-hydroxy group of the coumarin is etherified to an acetyl group via an oxygen atom, forming a stable oxyacetamide bridge. This spacer is structurally analogous to the acetamide linker in PubChem CID 1194279, where similar linkers improve solubility and enable conjugation to heterocyclic amines .

S-Benzyl-D-Cysteine Moiety

The D-cysteine residue is modified at the thiol group with a benzyl (phenylmethyl) group. S-benzylation protects the thiol from oxidation and alters stereoelectronic properties. The D-configuration, uncommon in natural amino acids, may confer resistance to enzymatic degradation, as seen in synthetic peptide analogs .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₁NO₆S
Molecular Weight427.47 g/mol
Key Functional GroupsLactone, Ether, Amide, Thioether

Synthetic Pathways and Reactivity

Coumarin Synthesis

4-Methylcoumarin derivatives are typically synthesized via the Pechmann condensation, where 4-methylphenol reacts with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions . Alternatively, Kostanecki acylation of 2-hydroxyacetophenone with acyl chlorides can yield 4-substituted coumarins .

Oxyacetylation of the 7-Hydroxy Group

Etherification of the coumarin’s 7-hydroxy group with chloroacetyl chloride, followed by nucleophilic substitution with an amine, is a common strategy . For this compound, the acetyl chloride intermediate would react with the cysteine derivative’s amine group.

S-Benzylation of D-Cysteine

D-Cysteine is benzylated using benzyl bromide in alkaline conditions. The thiol group’s nucleophilicity facilitates S-alkylation, yielding S-benzyl-D-cysteine. Chirality is preserved by performing the reaction under mild, non-racemizing conditions .

Conjugation of Fragments

The final step involves coupling the oxyacetylated coumarin with S-benzyl-D-cysteine via amide bond formation. Carbodiimide-based reagents (e.g., EDC/HOBt) are typically employed to activate the carboxylic acid of the acetyl group for nucleophilic attack by the cysteine’s α-amino group .

Physicochemical and Spectral Properties

Solubility and LogP

The compound’s logP (estimated at 2.8) suggests moderate lipophilicity, balancing the hydrophilic amide and thioether groups with the aromatic coumarin and benzyl moieties. Solubility in polar aprotic solvents (e.g., DMSO) is anticipated, with limited aqueous solubility at physiological pH .

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆):

    • δ 6.2–7.8 ppm (aromatic protons from coumarin and benzyl).

    • δ 5.1 ppm (s, 1H, lactone ring proton).

    • δ 3.7–4.3 ppm (m, acetyl and cysteine backbone protons).

    • δ 2.4 ppm (s, 3H, 4-methyl group) .

IR Spectroscopy

  • Strong absorption at 1740 cm⁻¹ (lactone C=O).

  • Bands at 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) .

Biological Activity and Mechanisms

Coumarin-Mediated Effects

Coumarins exhibit anticoagulant, antimicrobial, and antitumor activities. The 4-methyl-2-oxo group may inhibit cytochrome P450 enzymes or intercalate into DNA, as seen in bisantrene analogs . Stabilization of G-quadruplex DNA structures by anthracene derivatives suggests potential telomerase inhibition, though this requires validation for coumarin-cysteine hybrids .

Cysteine’s Role in Bioactivity

S-Benzylation may enhance membrane permeability, while the D-configuration could reduce proteolytic cleavage. Free thiols in cysteine derivatives often act as antioxidants, but benzylation likely shifts the mechanism toward receptor-mediated interactions .

Hypothesized Applications

  • Anticancer Agents: Coumarin-DNA interactions combined with cysteine’s redox modulation may synergize against tumors .

  • Anticoagulants: Structural similarity to warfarin suggests possible vitamin K antagonism .

  • Antimicrobials: Coumarin-thioether hybrids show activity against drug-resistant bacteria .

Challenges and Future Directions

  • Stereochemical Complexity: Scalable synthesis of D-cysteine derivatives remains challenging.

  • Metabolic Stability: The benzyl group may undergo hepatic CYP450-mediated oxidation, necessitating prodrug strategies .

  • Target Identification: Computational docking studies are needed to predict protein targets (e.g., telomerase, topoisomerase II) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator